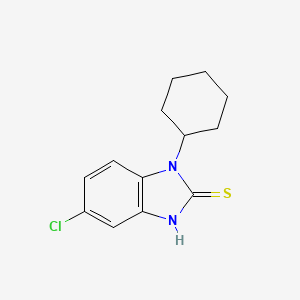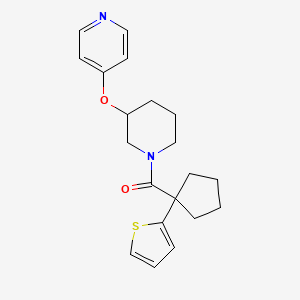
(3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known as PPOP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The synthesis and characterization of complex organic compounds, including those related to "(3-(Pyridin-4-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone", contribute significantly to the field of medicinal chemistry. For instance, the three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the value of multi-component reactions in creating novel heterocyclic compounds with potential biological activity (Wu Feng, 2011). Similarly, synthesis methods that result in heterocyclic compounds with specific configurations, such as those described for various pyridine derivatives, underscore the importance of structural design in enhancing biological efficacy and specificity (Jian-Feng Zhou, 2003).
Antimicrobial and Antitumor Activity
The exploration of new therapeutic agents includes assessing the antimicrobial and antitumor potentials of synthesized compounds. Research has identified thienopyridine and benzofuran derivatives as potent anti-tumor agents, emphasizing the role of structural activity relationships in drug discovery (I. Hayakawa et al., 2004). Additionally, the investigation into pyridine derivatives for insecticidal activity suggests the broader applicability of such compounds in addressing various biological challenges, including pest control (E. A. Bakhite et al., 2014).
Enzyme Inhibitory Activity
Understanding the enzyme inhibitory activities of novel compounds is crucial for the development of targeted therapies. For example, a study on thiophene-based heterocyclic compounds revealed specific inhibitory activities against key enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases (A. Cetin et al., 2021). This research area holds promise for discovering new treatments for conditions such as Alzheimer's disease.
Structural Analysis
The structural analysis of synthesized compounds, including crystal structure determination, plays a fundamental role in the elucidation of compound properties and potential applications. Studies that focus on the molecular and crystal structure analysis, such as that of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, provide insights into the interactions and stability of these compounds, which is essential for further application development (B. Lakshminarayana et al., 2009).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target the protein serine/threonine-protein kinase b-raf . This protein plays a key role in regulating cell growth .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes in cell behavior .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
Compounds with similar structures have been found to have varying degrees of bioavailability .
Result of Action
Given its potential target, it may influence cell growth and proliferation .
Propriétés
IUPAC Name |
(3-pyridin-4-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-19(20(9-1-2-10-20)18-6-4-14-25-18)22-13-3-5-17(15-22)24-16-7-11-21-12-8-16/h4,6-8,11-12,14,17H,1-3,5,9-10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBBHFMABDUTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B2994138.png)
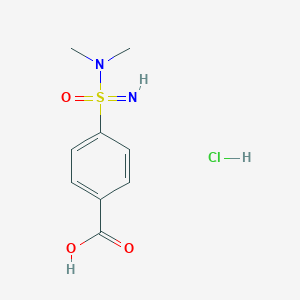
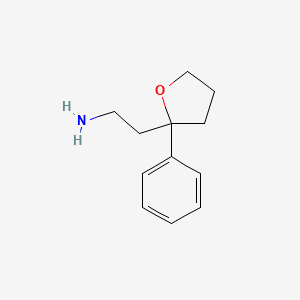
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)

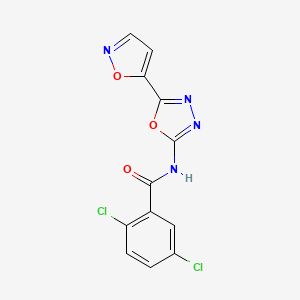

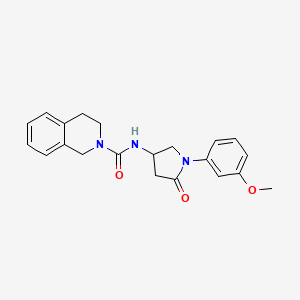
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2994153.png)
![2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid](/img/structure/B2994154.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2994157.png)
